molecular formula C7H7BrN2O2S B2619444 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide CAS No. 1423034-76-7

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide

Cat. No.: B2619444
CAS No.: 1423034-76-7
M. Wt: 263.11
InChI Key: WKTGJSUMOHVQIR-UHFFFAOYSA-N
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Description

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. This reaction is well-known and widely used in the preparation of imidazo[2,1-b]thiazole derivatives . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their chemical properties and applications

Biological Activity

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide is a compound belonging to the imidazo-thiazole family, which has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy in various assays, and implications for therapeutic applications.

  • IUPAC Name : 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
  • Molecular Formula : C7H6BrN3O2S
  • Molecular Weight : 232.10 g/mol
  • CAS Number : 68471575

Biological Activity Overview

Research has indicated that compounds in the imidazo[2,1-b][1,3]thiazole class exhibit a variety of biological activities including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of imidazo[2,1-b]thiazole. The minimum inhibitory concentrations (MICs) for various bacterial strains were determined:

CompoundBacterial StrainMIC (µg/mL)
6-Methylimidazo[2,1-b][1,3]thiazoleStaphylococcus aureus ATCC 25923125
Escherichia coli ATCC 25922250
Pseudomonas aeruginosa ATCC 9027>1000

These results suggest that while some strains exhibit sensitivity to the compound, others show resistance, indicating a selective antimicrobial profile .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of studies have demonstrated that derivatives of imidazo[2,1-b]thiazole can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Carbonic Anhydrase (CA) : Certain derivatives selectively inhibited the hCA II isoform with inhibition constants ranging from 57.7 to 98.2 µM. This selectivity suggests potential therapeutic applications in targeting tumor-associated isoforms while sparing normal tissues .
  • Cell Viability Assays : In vitro studies showed that compounds derived from this class reduced viability in cancer cell lines such as MCF-7 and HeLa at concentrations as low as 50 µM .

Case Studies

Several case studies highlight the biological activity of imidazo-thiazole derivatives:

  • Study on Anticancer Effects : A derivative was tested against various cancer cell lines and exhibited significant cytotoxicity with IC50 values ranging from 30 to 80 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole ring improved activity against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of 6-Methylimidazo[2,1-b][1,3]thiazole derivatives is influenced by their structural modifications:

  • Substituents on the Thiazole Ring : Variations such as halogen substitutions have been shown to enhance inhibitory potency against specific targets.
  • Functional Groups : The presence of electron-withdrawing groups has been correlated with increased activity against certain cancer cell lines and microbial strains .

Properties

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S.BrH/c1-4-2-9-3-5(6(10)11)12-7(9)8-4;/h2-3H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTGJSUMOHVQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(SC2=N1)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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